Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester is an organic compound with the molecular formula C20H22O3 and a molecular weight of 310.3869 g/mol . This compound is characterized by a cyclohexane ring attached to a carboxylic acid group, which is further esterified with a 4-benzyloxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester typically involves the esterification of cyclohexanecarboxylic acid with 4-benzyloxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexanemethanol derivatives.
Substitution: Various substituted phenyl esters.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and phenol derivatives, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid, 4-nitrophenyl ester: Similar structure but with a nitro group instead of a benzyloxy group.
Cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester: Contains a biphenyl group instead of a benzyloxy group.
Uniqueness
Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester is unique due to its benzyloxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective esterification and specific interactions with biological molecules .
Properties
Molecular Formula |
C20H22O3 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C20H22O3/c21-20(17-9-5-2-6-10-17)23-19-13-11-18(12-14-19)22-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,17H,2,5-6,9-10,15H2 |
InChI Key |
WFTHGCZJTHGGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.